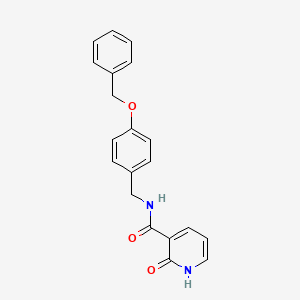![molecular formula C17H21N3O3S B2591943 2-Cyclopropyl-5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin CAS No. 2034294-65-8](/img/structure/B2591943.png)
2-Cyclopropyl-5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- c-Met-Hemmung: 2-Cyclopropyl-5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin wurde auf sein Potenzial als c-Met-Proteinkinase-Inhibitor untersucht. Der c-Met-Signalweg spielt eine entscheidende Rolle bei der Entstehung von Krebs, und seine Hemmung kann therapeutisch vorteilhaft sein .
- GABA A-Modulation: Diese Verbindung hat auch eine allosterische Modulationsaktivität von GABA A gezeigt. GABA A-Rezeptoren sind wichtige Ziele für die Behandlung von Angstzuständen und anderen neurologischen Erkrankungen .
- Forscher haben this compound als fluoreszierende Sonde eingesetzt. Seine einzigartige Struktur macht es für die Visualisierung zellulärer Prozesse und Interaktionen geeignet .
- Die Einarbeitung dieses Heterocyclus in Polymere wurde für den Einsatz in Solarzellen untersucht. Seine Eigenschaften tragen zur Steigerung der Energieumwandlungseffizienz in Photovoltaik-Bauelementen bei .
- BACE-1 (β-Sekretase 1) ist ein Schlüsselenzym, das an der Produktion von Amyloid-beta-Peptiden beteiligt ist, die eine Rolle bei der Alzheimer-Krankheit spielen. This compound hat eine inhibitorische Aktivität gegen BACE-1 gezeigt .
- Die Verbindung kann durch verschiedene Verfahren synthetisiert werden, darunter die Cyclisierung eines heterocyclischen Diamins mit einem Nitrit oder die Umsetzung von Hydrazinhydrat mit Dicarbonyl-1,2,3-Triazolen .
- Innerhalb der 1,2,3-Triazol-fusionierten Pyrazine und Pyridazine existieren verschiedene Kongenere, abhängig von der Position des Stickstoffatoms in der Ringfusion. Diese Variationen bieten vielfältige Möglichkeiten für das Drug Design und die Materialwissenschaften .
Medizinische Chemie
Fluoreszierende Sonden
Polymerdesign
BACE-1-Hemmung
Synthesewege
Strukturvielfalt
Wirkmechanismus
The compound also contains a sulfonyl group attached to a phenoxyethyl group. Compounds with sulfonyl groups have been known to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities . The presence of the phenoxyethyl group could potentially influence the compound’s lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The cyclopropyl group in the compound could potentially influence its reactivity and stability. Cyclopropyl groups have been known to undergo various chemical reactions, including ring-opening reactions .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,11-10-23-16-4-2-1-3-5-16)19-8-9-20-15(13-19)12-17(18-20)14-6-7-14/h1-5,12,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGCNPPOPCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
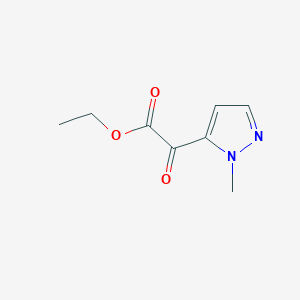
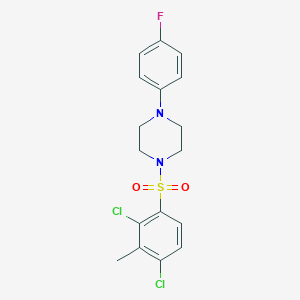
![Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2591863.png)

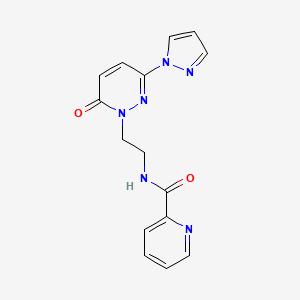

![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)
![(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2591872.png)
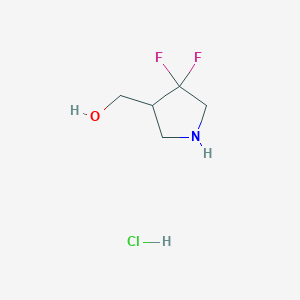
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)

![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/new.no-structure.jpg)
